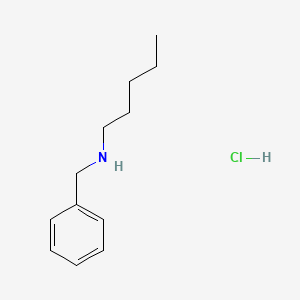

Benzyl-Pentyl-Ammonium Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl-Pentyl-Ammonium Chloride is a quaternary ammonium compound . It is a class of chemicals with widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .

Synthesis Analysis

The synthesis of Benzyl-Pentyl-Ammonium Chloride involves a quaternized addition reaction on triethylamine and benzyl chloride . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Useful functional groups including chloride, bromide, ester, ketone, nitro, and cyano are compatible with this reaction .

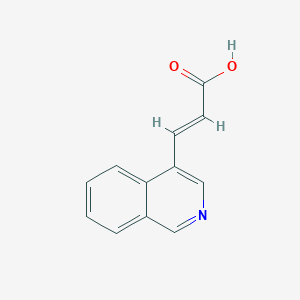

Molecular Structure Analysis

The molecular structure of Benzyl-Pentyl-Ammonium Chloride is complex and involves various chemical bonds . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .

Chemical Reactions Analysis

Benzyl-Pentyl-Ammonium Chloride undergoes reactions typical of a reactive alkyl halide . Hydrolysis gives benzyl alcohol, reaction with ammonia yields benzylamines, and benzyl esters form by reaction with salts of carboxylic acids . Reaction with other nucleophiles yield substitution products .

Applications De Recherche Scientifique

- Benzyl-Pentyl-Ammonium Chloride (BAC) has been investigated for its potential as an EOR agent. It enhances oil recovery by modifying interfacial properties, improving wettability, and facilitating the displacement of oil from reservoir rocks .

- Hydrophobic polyampholytes containing BAC have been explored for cryopreservation of living cells. These polymers protect cells during freezing and thawing processes, making them valuable in reproductive medicine and clinical practice .

- BAC-modified polyampholytes serve as stabilizers for metal nanoparticles. These nanoparticles find applications in catalysis, sensors, and other fields .

- Researchers have studied the self-assembly of BAC-containing polyampholytes at air-liquid, liquid-liquid, and solid-liquid interfaces. This knowledge is crucial for designing Langmuir-Blodgett (LB) films, layer-by-layer (LbL) films, and surface modifications .

Enhanced Oil Recovery (EOR) Agent

Biomedical Applications

Metal Nanoparticle Stabilization

Surface Modification and Thin Films

These applications highlight the versatility of Benzyl-Pentyl-Ammonium Chloride across diverse domains, from oil industry advancements to biomedical innovations. Researchers continue to explore its unique properties, inspiring new directions in scientific research . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

Orientations Futures

The future directions of Benzyl-Pentyl-Ammonium Chloride research could involve improving the photovoltaic performances of perovskite solar cells (PSCs) by employing ammonium halide-based molecular modulators . This could address the critical limitations of PSCs and mitigate the major barriers on the pathway toward future up-scaling applications .

Mécanisme D'action

Target of Action

Benzyl-Pentyl-Ammonium Chloride, also known as N-benzylpentan-1-amine;hydrochloride, is a type of quaternary ammonium compound (QAC). QACs are known to target a wide range of cellular components, particularly enzymes that control various respiratory and metabolic activities . The primary targets of QACs are the cellular membrane lipid bilayers of bacteria .

Mode of Action

The bactericidal action of Benzyl-Pentyl-Ammonium Chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents . This leads to the death of the bacterial cells.

Biochemical Pathways

It is known that qacs like benzyl-pentyl-ammonium chloride can cause reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the targeted biomolecules, disrupting the normal biochemical pathways within the bacterial cells.

Pharmacokinetics

It is known that qacs are very soluble in water and ethanol , which suggests that they could be readily absorbed and distributed within the body. The metabolism and excretion of Benzyl-Pentyl-Ammonium Chloride would likely depend on its chemical structure and the specific metabolic pathways present in the organism.

Result of Action

The primary result of the action of Benzyl-Pentyl-Ammonium Chloride is the death of bacterial cells. By disrupting the cellular membrane and causing the leakage of cellular contents , Benzyl-Pentyl-Ammonium Chloride can effectively kill bacteria, making it a potent antimicrobial agent.

Action Environment

The action of Benzyl-Pentyl-Ammonium Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been suggested that the ubiquitous and frequent use of QACs in commercial products can generate selective environments that favor microbial phenotypes potentially cross-resistant to a variety of compounds . Furthermore, the pH and temperature of the environment can also influence the stability and action of Benzyl-Pentyl-Ammonium Chloride.

Propriétés

IUPAC Name |

N-benzylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;/h4-6,8-9,13H,2-3,7,10-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWVWMPEZHHGPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)

![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)